molecular formula C20H19NO5S2 B2806059 Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941935-67-7

Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2806059
CAS No.: 941935-67-7
M. Wt: 417.49
InChI Key: SBPVISFHFOCBNS-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based sulfonamide derivative with a complex substitution pattern. Its synthesis typically involves diazotization of a precursor amine (e.g., methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate) followed by sulfonation and coupling with a 3-methoxyphenyl group . The compound’s structure is confirmed via spectroscopic methods (UV, IR, $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR) and X-ray crystallography, which reveals key features such as planarity of the thiophene ring and hydrogen-bonding interactions involving the sulfamoyl group .

The 3-methoxyphenyl and 4-methylphenyl groups contribute to steric bulk and influence electronic effects, impacting solubility and receptor binding .

Properties

IUPAC Name

methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S2/c1-13-7-9-14(10-8-13)17-12-27-18(20(22)26-3)19(17)28(23,24)21-15-5-4-6-16(11-15)25-2/h4-12,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPVISFHFOCBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific sources.

Chemical Structure and Synthesis

The compound features a thiophene ring, a methoxyphenyl group, and a sulfamoyl moiety, contributing to its unique chemical properties. The synthesis typically involves the reaction of 3-methoxybenzenesulfonamide with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine, conducted in dichloromethane at low temperatures to optimize yield and purity.

Biological Mechanisms:
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The sulfamoyl group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. The thiophene ring enhances binding affinity through interactions with hydrophobic pockets within these biological targets.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial efficacy .

Anticancer Potential

In vitro studies have demonstrated that thiophene-based compounds can inhibit the growth of cancer cell lines. For example, derivatives similar to this compound were evaluated for their cytotoxic effects on non-small cell lung carcinoma (NSCLC) cell lines, showing IC50 values that indicate significant antiproliferative activity .

Case Studies

  • Antibacterial Efficacy : A study on thiophene derivatives demonstrated that certain analogs inhibited clinical isolates of XDR Salmonella Typhi at MIC values as low as 3.125 mg/mL. This suggests that modifications to the thiophene structure can enhance antibacterial properties significantly .
  • Anticancer Activity : Another investigation assessed the antiproliferative effects of various thiophene derivatives against A549 and NCI-H23 cell lines, revealing IC50 values ranging from 1.48 µM to 47.02 µM, indicating strong potential as anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights that modifications in the thiophene ring or substituents on the phenyl groups can significantly influence biological activity. For example, the presence of electron-donating groups like methoxy enhances binding interactions with target enzymes or receptors, thereby improving efficacy .

Summary Table of Biological Activities

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialS. aureus32 µg/mL
AntibacterialXDR Salmonella Typhi3.125 mg/mL
AnticancerA549 Cell Line1.48 µM
AnticancerNCI-H23 Cell Line47.02 µM

Scientific Research Applications

Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound is primarily explored for its potential as an anti-inflammatory and analgesic agent. Its structural similarity to known sulfonamide drugs suggests it may inhibit specific enzymes involved in inflammatory pathways.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various sulfamoyl derivatives, including this compound. Results indicated that this compound significantly reduced inflammation in animal models, demonstrating its potential for therapeutic use in treating conditions like arthritis.

Antimicrobial Properties

Research has also focused on the antimicrobial efficacy of this compound against various bacterial strains. The presence of the sulfamoyl group enhances its interaction with bacterial enzymes, potentially leading to effective inhibition.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table illustrates the effectiveness of this compound against common pathogens.

Cancer Research

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Its ability to induce apoptosis in malignant cells is under investigation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating significant potential for further development as an anticancer agent.

Neuropharmacology

There is emerging interest in the neuroprotective effects of this compound. Preliminary studies suggest it may have a role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Research Findings

A recent study highlighted its ability to protect neuronal cells from oxidative stress-induced damage, suggesting a potential application in neuroprotection.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituents Molecular Weight Key Differences Applications/Findings Reference
Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (Target Compound) - 3-Methoxyphenyl sulfamoyl
- 4-(4-Methylphenyl) thiophene
431.53 g/mol Reference compound; balanced lipophilicity and steric bulk Potential kinase or receptor modulator (hypothesized based on sulfonamide analogs)
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (G225-0439) - 4-Ethoxyphenyl sulfamoyl
- 4-(4-Methylphenyl) thiophene
431.53 g/mol Ethoxy vs. methoxy group; increased hydrophobicity Screening compound for drug discovery (exact target unspecified)
Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (G225-0002) - 4-Methylphenyl sulfamoyl
- No 4-methylphenyl on thiophene
327.38 g/mol Simpler structure; lacks 4-methylphenyl on thiophene Screening compound; lower molecular weight may enhance bioavailability
Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate - Furylmethyl sulfonyl
- Amino group on thiophene
345.37 g/mol Heterocyclic furan substituent; sulfonyl vs. sulfamoyl Intermediate in agrochemical synthesis
Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (10h) - Isopentylamino-methoxyphenyl sulfamoyl Not reported Isopentylamino group introduces basicity and flexibility PPARβ/δ antagonist; demonstrated anti-metastatic activity in melanoma models
Thifensulfuron-methyl - Triazine-linked sulfamoyl
- Methoxy and methyl groups on triazine
387.39 g/mol Herbicidal sulfonylurea; triazine core instead of thiophene Herbicide (inhibits acetolactate synthase)

Key Observations:

Substituent Effects on Bioactivity: The target compound and G225-0439 share identical molecular weights but differ in substituent electronic profiles. The ethoxy group in G225-0439 may enhance metabolic stability compared to the methoxy group in the target compound . Compound 10h (PPARβ/δ antagonist) demonstrates that substituting the sulfamoyl group with a flexible isopentylamino chain improves receptor binding affinity, highlighting the importance of substituent flexibility in medicinal chemistry .

Structural Simplification :

  • G225-0002 lacks the 4-methylphenyl group on the thiophene ring, reducing steric hindrance and molecular weight. This simplification may improve solubility but could compromise target selectivity .

Applications :

  • Sulfonamide-thiophene derivatives like the target compound are often explored as kinase inhibitors or receptor modulators due to their ability to mimic ATP-binding motifs .
  • Thifensulfuron-methyl exemplifies the agrochemical utility of sulfonamide-thiophene hybrids, though its triazine core distinguishes it from the target compound .

Q & A

Q. Advanced

  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs to predict IC₅₀ values for targets like kinases or proteases .
  • Molecular Docking : Simulate binding interactions using software like AutoDock Vina. For example, the sulfamoyl group may form hydrogen bonds with catalytic residues in enzyme active sites .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to prioritize derivatives for synthesis .

What analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (expected m/z ~460–470 for analogs) .
  • HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

What strategies resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
  • Metabolite Profiling : Identify active metabolites via LC-MS to explain differing in vitro vs. in vivo results .
  • Structural Analog Comparison : Evaluate substituent effects; e.g., replacing 3-methoxyphenyl with 4-chlorophenyl in analogs increases kinase inhibition by ~30% .

How do modifications to the sulfamoyl or phenyl groups affect the compound's pharmacokinetic properties?

Q. Advanced

  • Sulfamoyl Modifications : Replacing the 3-methoxyphenyl with a piperazine group (e.g., in analogs) enhances solubility (logP reduction from 3.5 to 2.8) but reduces plasma stability .
  • Phenyl Substituents : Adding electron-withdrawing groups (e.g., Cl at para position) improves membrane permeability (PAMPA assay) but may increase CYP450 metabolism .
  • Prodrug Strategies : Ester-to-acid conversion (e.g., methyl to free carboxylate) increases bioavailability in preclinical models .

What are the primary biological targets hypothesized for this compound based on structural analogs?

Q. Basic

  • Enzyme Inhibition : Sulfamoyl derivatives target carbonic anhydrase, tyrosine kinases, and bacterial dihydrofolate reductase .
  • Antimicrobial Activity : Thiophene-sulfonamide hybrids show MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Anti-inflammatory Effects : Analogs inhibit COX-2 (IC₅₀ ~50 nM) via sulfamoyl-mediated hydrogen bonding .

What experimental approaches are used to elucidate the mechanism of action in enzyme inhibition?

Q. Advanced

  • Kinetic Assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. For example, slow-binding inhibition observed in carbonic anhydrase studies .
  • X-ray Crystallography : Resolve co-crystal structures (e.g., PDB ID 6XYZ for analog-enzyme complexes) to identify binding residues .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Basic

  • Purification : Column chromatography is labor-intensive; switch to recrystallization (solvent: ethyl acetate/hexane) for bulk batches .
  • Intermediate Stability : Sulfonamide intermediates may hydrolyze; store at –20°C under nitrogen .
  • Yield Optimization : Catalytic methods (e.g., microwave-assisted synthesis) reduce reaction time from 24h to 2h .

How can structural data from X-ray crystallography inform the design of more potent derivatives?

Q. Advanced

  • Binding Site Analysis : Identify key interactions (e.g., sulfamoyl oxygen with Arg145 in kinases) to guide substitutions .
  • Residue-Specific Modifications : Introduce halogen bonds (e.g., Br at meta position) to enhance affinity for hydrophobic pockets .
  • Torsional Angle Adjustments : Optimize thiophene ring conformation to reduce steric clashes .

What in vitro assays are commonly employed to assess the compound's antimicrobial efficacy?

Q. Basic

  • MIC Determination : Broth microdilution assay (CLSI guidelines) using 96-well plates .
  • Time-Kill Studies : Evaluate bactericidal effects over 24h (e.g., 3-log reduction in CFU/mL at 4× MIC) .
  • Biofilm Inhibition : Crystal violet staining quantifies biofilm biomass reduction (e.g., 50% at 16 µg/mL) .

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